molecular formula C10H6O5S B1200340 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- CAS No. 2066-93-5

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-

Cat. No. B1200340
CAS RN: 2066-93-5
M. Wt: 238.22 g/mol
InChI Key: PZTGRDMCBZUJDL-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, also known as 1,2-Naphthoquinone-4-sulfonic Acid Potassium Salt, is a chemical compound with the molecular formula C10H5KO5S . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular weight of 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- is 276.303 g/mol . The InChI Key is GJLHPWURQTWXMF-UHFFFAOYSA-M . The compound’s structure includes a naphthalene core with sulfonic acid and carbonyl groups .


Physical And Chemical Properties Analysis

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- is a powder with an orange color . It is soluble in water, with a solubility of 50 mg/mL .

Scientific Research Applications

  • Biodegradation : A study by Kuhm et al. (1991) focused on the purification and characterization of a 1,2-dihydroxynaphthalene dioxygenase from a bacterium that degrades naphthalenesulfonic acids. This enzyme plays a crucial role in biodegradation and could have applications in environmental remediation.

  • Catabolism in Bacteria : Research by Brilon et al. (1981) described the catabolism of naphthalenesulfonic acids by Pseudomonas sp., detailing how these compounds are broken down by specific enzymes. This has implications for understanding microbial pathways and their potential use in bioremediation.

  • X-ray Diffraction Studies : A study by Rafalska-Lasocha et al. (2004) utilized X-ray diffraction to investigate the crystal structures of 1-naphthalenesulfonic acid and its complexes. This research is important for understanding the material properties of these compounds.

  • Anticancer Properties : Research by Dang Thi et al. (2015) investigated the synthesis and anticancer properties of naphthoquinone derivatives, highlighting potential applications in medicinal chemistry.

  • Environmental Analysis : A study by Alonso et al. (1999) detailed a solid-phase extraction procedure for benzene- and naphthalenesulfonates in industrial effluents, demonstrating the role of these compounds in environmental monitoring and pollution control.

  • Anti-HIV Activity : Research by Mohan et al. (1991) synthesized and evaluated naphthalenesulfonic acid derivatives for their effectiveness against HIV-1 and HIV-2, highlighting potential therapeutic applications.

  • Luminescent Properties : A study by Yamamoto et al. (2009) explored the reversible transformation and fluorescence modulation in polymorphic crystals of n-butylammonium 2-naphthalenesulfonate, indicating potential applications in materials science and optical technologies.

Safety And Hazards

While specific safety and hazard information for 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- is not available in the search results, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4-dioxonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTGRDMCBZUJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

521-24-4 (hydrochloride salt)
Record name 1,2-Naphthoquinone-4-sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7062162
Record name 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid
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Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-

CAS RN

2066-93-5
Record name 1,2-Naphthoquinone-4-sulfonic acid
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Record name 1,2-Naphthoquinone-4-sulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-
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Record name 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-3,4-dioxonaphthalene-1-sulphonic acid
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Record name 1,2-NAPHTHOQUINONE-4-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-
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Reactant of Route 6
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Citations

For This Compound
2
Citations
EL Martin, LF Fieser - Organic Syntheses, 2003 - Wiley Online Library
Naphthoquinone‐4‐sulfonate, ammonium and potassium reactant: 145 ml. of nitric acid product: ammonium 1, 2‐naphthoquinone‐4‐sulfonate product: potassium 1, 2 …
Number of citations: 0 onlinelibrary.wiley.com
GS Tarnowski, FA Schmid… - Cancer …, 1968 - books.google.com
Effects of 189 chemicals belonging to 10 categories were studied in a spectrum consisting of 1 rat and 8 mouse tumors. The largest number of active chemicals was among the …
Number of citations: 3 books.google.com

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